molecular formula C22H19BrN4O2S B2541932 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1207057-04-2

2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2541932
CAS No.: 1207057-04-2
M. Wt: 483.38
InChI Key: MGOCQJRZSJRYLM-UHFFFAOYSA-N
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Description

The compound 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a structurally complex molecule featuring:

  • A p-tolyl group (4-methylphenyl) at the N1 position of the imidazole, enhancing hydrophobicity.
  • A thioether linkage connecting the imidazole to an acetamide moiety.
  • A 5-methylisoxazole group as the terminal acetamide substituent, contributing to hydrogen-bonding and π-stacking capabilities.

This compound is hypothesized to exhibit biological activity due to structural similarities with other imidazole- and isoxazole-containing molecules, which are often explored for enzyme inhibition (e.g., COX-1/2) or antimicrobial applications .

Properties

IUPAC Name

2-[5-(4-bromophenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN4O2S/c1-14-3-9-18(10-4-14)27-19(16-5-7-17(23)8-6-16)12-24-22(27)30-13-21(28)25-20-11-15(2)29-26-20/h3-12H,13H2,1-2H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOCQJRZSJRYLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC3=NOC(=C3)C)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure includes an imidazole ring, a thioether linkage, and various aromatic groups, which contribute to its biological activity. This article explores its biological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H19BrN4OSC_{22}H_{19}BrN_{4}OS, with a molecular weight of approximately 499.5 g/mol. The presence of the bromophenyl and p-tolyl groups enhances its pharmacological profile.

PropertyValue
Molecular FormulaC22H19BrN4OS
Molecular Weight499.5 g/mol
CAS Number1207056-97-0

Biological Activity

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

  • Antimicrobial Activity : Compounds containing imidazole rings have been shown to possess antimicrobial properties against various pathogens.
  • Anticancer Potential : Some derivatives of imidazole are known to inhibit cancer cell proliferation and induce apoptosis in tumor cells.
  • Anti-inflammatory Effects : Certain related compounds demonstrate anti-inflammatory properties, making them candidates for treating inflammatory diseases.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets, such as enzymes or receptors involved in disease pathways. For instance, the imidazole moiety can act as a proton donor or acceptor, facilitating interactions with active sites of enzymes.

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial activity of several imidazole derivatives, including those similar to our compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential for developing new antibiotics .
  • Anticancer Activity :
    In vitro studies have shown that imidazole derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the induction of apoptosis through caspase activation .
  • Anti-inflammatory Studies :
    Research on structurally related compounds demonstrated their ability to reduce inflammation markers in animal models of arthritis. This suggests that our compound could also possess similar anti-inflammatory properties .

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of Imidazole Ring : The initial step involves synthesizing the imidazole core through condensation reactions.
  • Thioether Linkage Creation : The introduction of the thioether group is achieved via nucleophilic substitution methods.
  • Final Acetamide Formation : The final product is obtained by coupling the synthesized intermediate with an acetamide derivative.

Comparison with Similar Compounds

Structural Comparison

Table 1: Key Structural Features of Analogs
Compound Name Core Structure Substituents Acetamide Linkage
Target Compound Imidazole-thioether 5-(4-bromophenyl), N1-(p-tolyl) N-(5-methylisoxazol-3-yl)
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Benzimidazole-triazole 4-bromophenyl (on thiazole) N-(thiazol-5-yl)
2-((5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (9) Imidazole-thioether 5-(4-fluorophenyl), N1-(4-methoxyphenyl) N-(thiazol-2-yl)
2-(1-Methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)propanamide (8) Benzimidazole N1-methyl Propanamide (N-(5-methylisoxazol-3-yl))

Key Observations :

  • The thioether linkage contrasts with triazole (9c) or propanamide (8) connectors, affecting flexibility and binding interactions .
  • The 5-methylisoxazole terminal group is shared with compound 8 but replaces thiazole-based acetamides in others .

Key Observations :

  • The target compound’s synthesis likely parallels Compound 9 , using a thiol-chloroacetamide coupling under basic conditions.
  • Shared IR carbonyl stretches (~1670–1680 cm⁻¹) confirm acetamide/propanamide motifs .
  • Distinct ¹H NMR signals (e.g., p-tolyl CH₃ at δ 2.32) differentiate substituents across analogs .

Key Observations :

  • The target’s 4-bromophenyl group may improve hydrophobic interactions compared to fluorophenyl (Compound 9) or methyl groups (Compound 8) .
  • The thioether linkage could offer greater conformational flexibility than triazole (9c) or rigid propanamide (8), influencing binding kinetics .

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